In-Depth Technical Guide: Chemical Composition Analysis of Clearfil Photo Posterior
In-Depth Technical Guide: Chemical Composition Analysis of Clearfil Photo Posterior
This technical guide provides a detailed analysis of the chemical composition of Clearfil Photo Posterior, a light-curing, radiopaque posterior dental composite. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its components, analytical methodologies for its characterization, and a visualization of its polymerization process.
Core Chemical Composition
Clearfil Photo Posterior is a micro-hybrid composite, signifying that its filler is a blend of different particle sizes. The material is primarily composed of an organic resin matrix and inorganic fillers. The total inorganic filler content is a significant portion of the composite, contributing to its mechanical strength and radiopacity.
Quantitative Data Summary
The precise formulation of Clearfil Photo Posterior is proprietary to the manufacturer, Kuraray Noritake Dental Inc. However, based on safety data sheets for similar products, academic studies, and product documentation, the following table summarizes the known and estimated chemical composition. The percentages for the organic matrix components are estimations based on typical formulations of micro-hybrid dental composites.
| Component Category | Specific Component | Chemical Name | CAS Number | Weight Percentage (wt%) | Function |
| Inorganic Filler | Silanated Barium Glass | Barium Glass | 65997-17-3 | ~85.2% (Total Filler)[1] | Provides radiopacity and strength |
| Silanated Silica | Silicon Dioxide | 7631-86-9 | Reinforcing filler, controls viscosity | ||
| Organic Resin Matrix | Bis-GMA | Bisphenol A diglycidyl methacrylate (B99206) | 1565-94-2 | Estimated 10-15% | Base monomer, provides high strength |
| TEGDMA | Triethylene glycol dimethacrylate | 109-16-0 | Estimated 1-5% | Diluent monomer, reduces viscosity | |
| Urethane tetramethacrylate | - | - | Estimated 1-5% | Modifying monomer, enhances toughness | |
| Initiator System | dl-Camphorquinone | (1R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-dione | 10293-77-3 | < 1% | Photoinitiator, absorbs blue light |
| Accelerators | Amine-based compounds | - | < 1% | Co-initiator, reacts with photoinitiator | |
| Other Components | Pigments | Various metal oxides | - | < 1% | Provides tooth-like shades |
Note: The total inorganic filler loading is approximately 85.2% by weight and 72% by volume[2]. Another study has reported the inorganic filler content at 84.6% by weight[1].
Experimental Protocols for Chemical Analysis
The characterization of the chemical composition of dental composites like Clearfil Photo Posterior involves a series of analytical techniques to separate and quantify the organic and inorganic components.
Determination of Inorganic Filler Content (Ashing Method)
This protocol is a standard method for determining the total weight percentage of inorganic fillers in a polymer matrix composite.
Methodology:
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Sample Preparation: An accurately weighed sample of the uncured Clearfil Photo Posterior composite paste (approximately 100 mg) is placed in a pre-weighed ceramic crucible.
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Initial Heating: The crucible is gently heated to vaporize the volatile organic monomers without causing the sample to splatter.
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Ashing: The crucible is then placed in a muffle furnace and heated to a high temperature (typically 500-600°C) for several hours. This process completely burns off the organic resin matrix.
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Cooling and Weighing: After combustion, the crucible is cooled to room temperature in a desiccator to prevent moisture absorption and then weighed again.
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Calculation: The weight of the remaining residue (the inorganic filler) is used to calculate the weight percentage of the filler in the original composite sample.
Analysis of the Organic Resin Matrix
The organic components are typically analyzed using chromatographic and spectroscopic techniques after extraction from the composite.
Methodology:
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Extraction: A known weight of the uncured composite is dissolved in a suitable solvent (e.g., acetone (B3395972) or methanol) to separate the resin matrix from the inorganic fillers. The mixture is then centrifuged to pellet the insoluble fillers.
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Gas Chromatography-Mass Spectrometry (GC-MS):
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Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. The extracted resin solution is injected into the gas chromatograph, where the components are separated based on their boiling points and affinity for the chromatographic column. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
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Sample Preparation: The extracted resin solution is typically filtered and may be derivatized to increase the volatility of the components.
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Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
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Data Analysis: The retention time in the gas chromatogram and the mass spectrum of each peak are compared to known standards to identify and quantify the individual monomers (Bis-GMA, TEGDMA, etc.) and other organic components like the photoinitiator and accelerators.
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Fourier-Transform Infrared Spectroscopy (FTIR):
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Principle: FTIR spectroscopy is used to identify the functional groups present in the organic resin matrix. An infrared beam is passed through the sample, and the absorption of radiation at specific frequencies corresponds to the vibrational frequencies of the chemical bonds in the molecules.
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Sample Preparation: A small amount of the extracted resin is placed on an ATR (Attenuated Total Reflectance) crystal, or a thin film is cast from the solution.
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Instrumentation: A Fourier-Transform Infrared Spectrometer.
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Data Analysis: The resulting spectrum shows characteristic absorption bands for the different functional groups present in the monomers (e.g., C=C from the methacrylate groups, ester carbonyl groups, aromatic rings in Bis-GMA). This technique is also instrumental in determining the degree of conversion of the monomers after light-curing by monitoring the decrease in the methacrylate C=C peak area.
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Visualization of the Polymerization Process
The hardening of Clearfil Photo Posterior is a free-radical addition polymerization reaction initiated by blue light. This process can be visualized as a signaling pathway.
Caption: Light-initiated free-radical polymerization of Clearfil Photo Posterior.
This diagram illustrates the two main stages of the polymerization process:
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Initiation: Blue light from a curing unit is absorbed by the photoinitiator, dl-Camphorquinone (CQ). The excited CQ then reacts with an amine accelerator to generate a free radical.
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Propagation: The highly reactive free radical attacks the carbon-carbon double bond of a methacrylate monomer (like Bis-GMA or TEGDMA), initiating a chain reaction. This process continues, rapidly adding monomer units to the growing polymer chain and forming a highly cross-linked, three-dimensional polymer network, which results in the hardening of the composite material.
